molecular formula C20H20ClF2NO3S B2447825 3-(3-Chloro-4-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1797629-18-5

3-(3-Chloro-4-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2447825
CAS No.: 1797629-18-5
M. Wt: 427.89
InChI Key: SIHAMCZENBUXRB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H20ClF2NO3S and its molecular weight is 427.89. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF2NO3S/c21-18-12-14(3-9-19(18)23)4-10-20(25)24-11-1-2-17(13-24)28(26,27)16-7-5-15(22)6-8-16/h3,5-9,12,17H,1-2,4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHAMCZENBUXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one, often referred to as a fluorinated piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes both chloro and fluorine substituents, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name reveals its intricate design, which incorporates a piperidine moiety and sulfonyl group. The presence of halogen atoms (chlorine and fluorine) is significant for enhancing lipophilicity and biological activity.

PropertyValue
Molecular FormulaC19H20ClF2N2O2S
Molecular Weight396.89 g/mol
CAS NumberNot specified in the search results
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity, which may lead to inhibition or activation of specific pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for structurally related compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial activity .

Anticancer Properties

Studies have explored the anticancer potential of piperidine derivatives. For example, compounds with similar structures have shown efficacy in inhibiting cell proliferation across multiple cancer cell lines, suggesting that the sulfonamide and fluorinated components may contribute to these effects .

Case Studies

Several case studies have highlighted the biological activities of compounds with similar structural motifs:

  • Antimicrobial Evaluation : A study evaluated a series of fluorinated piperidines and found significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing broad-spectrum efficacy .
  • Antitumor Activity : Another investigation into piperidine derivatives revealed promising results in inhibiting tumor growth in vitro. The structure-activity relationship (SAR) studies indicated that modifications at the piperidine ring could enhance anticancer potency .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound suggests that:

  • Fluorination : The introduction of fluorine atoms increases lipophilicity and can improve receptor binding.
  • Sulfonamide Group : This functional group is often associated with enhanced biological activity due to its ability to form hydrogen bonds with target proteins.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the piperidinyl sulfonyl group followed by coupling with the fluorophenyl-propanone moiety. Key steps include:
  • Sulfonylation : React 3-piperidinyl derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Ketone Coupling : Use nucleophilic acyl substitution with 3-(3-chloro-4-fluorophenyl)propanoic acid derivatives and coupling agents like DCC/DMAP in THF.
    Optimization Strategies :
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:2) .
  • Optimize temperature (e.g., 50–60°C for coupling) and solvent polarity to enhance yield (typically 60–75%) .
  • Purify via column chromatography (silica gel, gradient elution) and confirm purity with HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (fluorophenyl and chlorophenyl groups) and piperidinyl protons at δ 2.5–3.5 ppm .
  • ¹³C NMR : Carbonyl (C=O) resonance near δ 200 ppm; sulfonyl carbons at δ 110–120 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 455.3 (calculated for C₂₀H₁₈ClF₂NO₃S) .
  • IR : Strong absorption bands for C=O (~1680 cm⁻¹) and S=O (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • In Silico Validation : Re-optimize docking parameters (e.g., grid box size, ligand flexibility) using molecular dynamics simulations (AMBER or GROMACS) to account for sulfonyl group conformational flexibility .
  • Experimental Validation :
  • Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to identify off-target effects.
  • Compare with structurally analogous compounds (e.g., 4-fluorophenyl-piperidinyl sulfones) to isolate substituent-specific activity .

Q. What crystallographic refinement strategies using SHELXL are recommended for determining its 3D structure?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve fluorine and chlorine atoms. Apply TWINABS for absorption correction .
  • Refinement in SHELXL :
  • Set anisotropic displacement parameters for heavy atoms (Cl, S).
  • Use HKLF 5 format for twinned data and refine twin law matrices .
  • Assign hydrogen atoms via riding models (AFIX 43) except for hydroxyls, which are refined freely .
  • Validation : Check R-factor convergence (R1 < 5%) and validate geometry with PLATON .

Q. How do hydrogen-bonding patterns in the crystal structure influence stability and interactions?

  • Methodological Answer :
  • Graph Set Analysis : Identify motifs like D₁¹ (single donor-acceptor) or C₂² (chain) using software like Mercury. For example:
  • Sulfonyl O atoms act as acceptors with C–H donors (d = 2.8–3.2 Å) .
  • Fluorine participates in weak C–F⋯H–C interactions (θ = 145–160°) .
  • Stability Implications : Stronger hydrogen-bonding networks correlate with higher melting points (>150°C) and reduced solubility in non-polar solvents .

Q. What protocols should be followed to assess stability under varying pH and temperature?

  • Methodological Answer :
  • pH Stability :
  • Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC. Sulfonyl groups are stable at pH 4–8 but hydrolyze at extremes .
  • Thermal Stability :
  • Perform TGA/DSC to identify decomposition temperatures (typically >200°C). Store at –20°C in amber vials under nitrogen .

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